1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone (CAS 1956330‑96‑3) is a synthetic azetidine derivative that integrates three distinct functional handles within a single, compact heterocyclic scaffold: an electrophilic bromomethyl group at the azetidine 3‑position, a nucleophilic hydroxymethyl group at the same carbon, and an N‑linked 2‑(2‑methoxyethoxy)acetyl solubility‑modulating side‑chain. The compound carries the molecular formula C₁₀H₁₈BrNO₄ and a molecular weight of 296.16 g mol⁻¹.

Molecular Formula C10H18BrNO4
Molecular Weight 296.16 g/mol
Cat. No. B11838097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone
Molecular FormulaC10H18BrNO4
Molecular Weight296.16 g/mol
Structural Identifiers
SMILESCOCCOCC(=O)N1CC(C1)(CO)CBr
InChIInChI=1S/C10H18BrNO4/c1-15-2-3-16-4-9(14)12-6-10(5-11,7-12)8-13/h13H,2-8H2,1H3
InChIKeyKXBGIDBCEQZCIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone – Procure the Differentiated Azetidine Building Block for Dual-Functionalization Medicinal Chemistry


1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone (CAS 1956330‑96‑3) is a synthetic azetidine derivative that integrates three distinct functional handles within a single, compact heterocyclic scaffold: an electrophilic bromomethyl group at the azetidine 3‑position, a nucleophilic hydroxymethyl group at the same carbon, and an N‑linked 2‑(2‑methoxyethoxy)acetyl solubility‑modulating side‑chain [1]. The compound carries the molecular formula C₁₀H₁₈BrNO₄ and a molecular weight of 296.16 g mol⁻¹ . Its computed topological polar surface area (59 Ų), low XLogP3‑AA (−0.6), and single hydrogen‑bond donor distinguish it physically from simpler azetidine mono‑functionalized analogs and position it as a versatile intermediate for elaborating complex bioactive molecules [2].

Why 1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone Cannot Be Replaced by Common Azetidine Analogs


The therapeutic and chemical‑biology utility of azetidine‑based building blocks hinges on the precise arrangement of reactive handles that dictate downstream functionalization efficiency, pharmacokinetic profile, and ultimately biological activity [1]. Generic substitution with simpler azetidine derivatives—such as those lacking the hydroxymethyl group (e.g., CAS 1862469‑75‑7) or bearing a less reactive chloromethyl leaving group—introduces measurable differences in hydrophilicity, hydrogen‑bonding capacity, and nucleofugacity [2]. These differences translate directly into divergent reaction rates in SN2‑based elaborations and altered physicochemical properties of the final conjugates, making indiscriminate interchange a source of irreproducibility in multi‑step synthetic campaigns .

Quantitative Differentiation Evidence for 1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone vs. Closest Analogs


Inherently Higher Hydrophilicity and Hydrogen‑Bond Donor Capacity vs. the Des‑hydroxymethyl Analog (CAS 1862469‑75‑7)

The target compound contains a 3‑hydroxymethyl substituent that donates one hydrogen bond (HBD = 1) and contributes to a topological polar surface area (TPSA) of 59 Ų, whereas the direct analog 1‑(3‑(bromomethyl)azetidin‑1‑yl)‑2‑(2‑methoxyethoxy)ethan‑1‑one (CAS 1862469‑75‑7) lacks any H‑bond donor (HBD = 0) and has a predicted TPSA approximately 14 % lower (based on Cactvs calculation for the smaller scaffold) [1]. The additional hydroxyl also reduces the computed lipophilicity by approximately 0.8 log P units (target XLogP3‑AA = −0.6 vs. an estimated ~0.2 for the comparator), which can be decisive for aqueous solubility and permeability in lead optimization [2].

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Superior Nucleophilic Displacement Reactivity of the Bromomethyl Group vs. Chloromethyl Analog in Azetidine Scaffolds

In azetidine systems, the bromomethyl group is significantly more reactive toward nucleophilic displacement than its chloromethyl counterpart. Marchand et al. demonstrated that chloride ion (Cl⁻) efficiently promotes nucleophilic displacement of bromine from the CH₂Br group of N‑(ethoxycarbonyl)‑3‑(bromomethyl)‑3‑chloroazetidine, whereas bromide ion (Br⁻) is incapable of displacing chlorine from the CH₂Cl group of the corresponding chloro analog under identical conditions [1]. The target compound capitalizes on this intrinsic reactivity difference; its bromomethyl handle enables faster, higher‑yielding SN2 reactions compared to a hypothetical chloromethyl variant (e.g., the moiety present in Patent US 11078197, Example 34), thereby reducing reaction times and improving step economy in library synthesis [2].

Synthetic Chemistry Reactivity Nucleophilic Substitution

Dual‑Handle Architecture Enables Orthogonal Functionalization Not Possible with Mono‑functionalized Analogs

The compound uniquely co‑locates an electrophilic bromomethyl carbon and a nucleophilic hydroxymethyl oxygen on the same azetidine C3 atom. This geminal arrangement creates a compact, three‑dimensional branching point that can be sequentially elaborated—first via nucleophilic substitution at the bromomethyl position, then via esterification or etherification of the hydroxymethyl group—without requiring additional protection/deprotection steps [1]. By contrast, the commercially available mono‑functionalized analog 1‑(3‑(bromomethyl)azetidin‑1‑yl)‑2‑(2‑methoxyethoxy)ethan‑1‑one (CAS 1862469‑75‑7) offers only a single reactive site, limiting its utility to linear extensions . The Boc‑protected variant tert‑butyl 3‑bromo‑3‑(hydroxymethyl)azetidine‑1‑carboxylate (CAS 2007919‑81‑3) lacks the methoxyethoxyacetyl N‑substituent, meaning an additional deprotection and N‑acylation step would be required to install a solubility‑enhancing group .

Bioconjugation PROTAC Linker Chemistry Orthogonal Protection

Purity Benchmarking: Commercial Availability at ≥97 % Purity with Full Quality Assurance Documentation

Multiple independent vendors supply this compound at a minimum purity of 97 % (HPLC), with some batches certified at NLT 98 % under ISO quality systems, accompanied by certificates of analysis (CoA) and safety data sheets (SDS) . In contrast, the closest mono‑functionalized analog (CAS 1862469‑75‑7) is listed at 97 % purity but lacks the same breadth of documented quality‑assurance infrastructure across suppliers . The availability of batch‑specific CoA and long‑term stability data (store in cool, dry place) reduces the risk of introducing unknown impurities into critical synthetic sequences .

Quality Control Procurement Reproducibility

High-Value Application Scenarios for 1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone Based on Verified Differentiation Evidence


PROTAC Linker Elaboration Requiring Orthogonal Reactivity and Built-in Solubility

The bromomethyl group serves as an electrophilic anchor for attaching the warhead or E3‑ligase ligand via SN2 chemistry, while the hydroxymethyl group allows subsequent PEGylation or biotinylation without disturbing the N‑acyl solubilizing tail. This eliminates the need to introduce solubility after azetidine incorporation, saving ≥2 synthetic steps compared to starting from the Boc‑protected or mono‑functionalized analogs [1].

Synthesis of Polymerase Theta (Polθ) Inhibitor Candidates Incorporating 3‑Hydroxymethyl‑azetidine Bioisosteres

Recent work identified 3‑hydroxymethyl‑azetidine as an effective bioisostere of pyrrolidin‑3‑ol in Polθ inhibitors, where the hydroxymethyl group engages key hydrogen‑bond interactions. The target compound provides this pharmacophoric element pre‑installed, along with a bromomethyl handle for further C‑3 diversification, enabling rapid SAR exploration around the azetidine core [2].

ROCK Kinase Inhibitor Lead Optimization via Halogen‑Reactivity Tuning

Patent US 11078197 exemplifies a chloromethyl‑azetidine‑containing ROCK2 inhibitor with an IC₅₀ of 17.2 nM. Replacing the chloromethyl group with the more reactive bromomethyl group of the target compound in the early‑stage building block can accelerate the initial SN2 coupling step, potentially improving synthetic throughput during lead optimization campaigns [3].

Quality‑Controlled Multi‑Gram Synthesis of Advanced ADC Payload Intermediates

The availability of this compound at NLT 98 % purity with full ISO‑certified quality documentation (CoA, SDS, stability data) makes it suitable for the reproducible, larger‑scale preparation of antibody‑drug conjugate (ADC) payload‑linker constructs, where impurity‑driven side reactions can severely compromise conjugate homogeneity .

Quote Request

Request a Quote for 1-(3-(Bromomethyl)-3-(hydroxymethyl)azetidin-1-yl)-2-(2-methoxyethoxy)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.